Cas no 23953-00-6 ((2S)-2-methoxypropanoic acid)

(2S)-2-methoxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- Propanoic acid,2-methoxy-, (2S)-
- (S)-2-Methoxypropanoic acid
- (S)-(-)-2-Methoxypropionic Acid
- (2S)-2-methoxypropanoic acid
- (S)-(-)-2-Methoxypro
- L-2-methoxypropionic acid
- L-2-Methoxy-propionsaeure
- propanoic acid, 2-methoxy-, (2s)-
- 74K293OCX6
- 2-Methoxypropanoic acid, (S)-
- Propanoic acid, 2-methoxy-, (S)-
- Propionic acid, 2-methoxy-, (S)-(-)-
- (S)-2-methoxypropionic acid
- (S)-2-methoxy propanoic acid
- (2S)-2-Methoxypropionic acid
- (S)-2-methoxy-propanoic acid
- (2S)-2-Methoxy-propanoic Acid
- C
- MFCD01632589
- J-015291
- CS-D0537
- (S)-(-)-2-methoxypropionic acid, AldrichCPR
- SCHEMBL140737
- A878084
- (-)-(S)-2-methoxy-propionic acid
- EN300-258477
- UNII-74K293OCX6
- ICPWFHKNYYRBSZ-VKHMYHEASA-N
- Q27266281
- AKOS006239592
- AS-40722
- (S)-2-methoxypropanoicacid
- 23953-00-6
- (s)-(+)-2-methoxypropionic acid
- AKOS005138027
-
- MDL: MFCD01632589
- インチ: 1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m0/s1
- InChIKey: ICPWFHKNYYRBSZ-VKHMYHEASA-N
- ほほえんだ: O(C([H])([H])[H])[C@]([H])(C(=O)O[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 104.04700
- どういたいしつりょう: 104.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 69.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: -1
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.1141 (rough estimate)
- ふってん: 199.4℃ at 760mmHg
- フラッシュポイント: 87℃(lit.)
- 屈折率: 1.4132-1.4152
- PSA: 46.53000
- LogP: 0.10590
- ようかいせい: 使用できません
(2S)-2-methoxypropanoic acid セキュリティ情報
- 危険カテゴリコード: 36/37/38-41
- セキュリティの説明: 37/39-26
-
危険物標識:
- リスク用語:R36/37/38
(2S)-2-methoxypropanoic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(2S)-2-methoxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM104958-100g |
(2S)-2-methoxypropanoic acid |
23953-00-6 | 97% | 100g |
$845 | 2024-07-28 | |
Enamine | EN300-258477-0.1g |
(2S)-2-methoxypropanoic acid |
23953-00-6 | 95% | 0.1g |
$19.0 | 2024-06-18 | |
Apollo Scientific | OR923407-1g |
(S)-(-)-2-Methoxypropionic acid |
23953-00-6 | 97% | 1g |
£23.00 | 2025-02-20 | |
eNovation Chemicals LLC | Y1186325-25g |
(S)-2-Methoxypropanoic Acid |
23953-00-6 | 98% | 25g |
$225 | 2024-07-20 | |
TRC | M266955-5g |
(S)-(-)-2-Methoxypropionic Acid |
23953-00-6 | 5g |
$ 178.00 | 2023-09-07 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YS0009-25g |
(2s)-2-methoxypropanoic Acid |
23953-00-6 | 95% | 25g |
$643 | 2023-09-07 | |
abcr | AB457604-5 g |
(S)-(-)-2-Methoxypropionic acid, 95%; . |
23953-00-6 | 95% | 5g |
€170.50 | 2023-07-18 | |
eNovation Chemicals LLC | D497341-10G |
(2S)-2-methoxypropanoic acid |
23953-00-6 | 97% | 10g |
$100 | 2024-07-21 | |
eNovation Chemicals LLC | D481320-50g |
(S)-(-)-2-METHOXYPROPIONIC ACID |
23953-00-6 | 95% | 50g |
$1960 | 2024-05-24 | |
Advanced ChemBlocks | I-9183-5G |
(S)-2-Methoxypropanoic acid |
23953-00-6 | 97% | 5G |
$50 | 2023-09-15 |
(2S)-2-methoxypropanoic acid 関連文献
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Matthew J. Webber,Sarah A. Warren,Damian M. Grainger,Matthew Weston,Stacy Clark,Steven J. Woodhead,Lyn Powell,Stephen Stokes,Alexander Alanine,Jeffrey P. Stonehouse,Christopher S. Frampton,Andrew J. P. White,Alan C. Spivey Org. Biomol. Chem. 2013 11 2514
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2. Syntheses of isotopically labelled L-α-amino acids with an asymmetric centre at C-3John R. Harding,Rachael A. Hughes,Nicholas M. Kelly,Andrew Sutherland,Christine L. Willis J. Chem. Soc. Perkin Trans. 1 2000 3406
(2S)-2-methoxypropanoic acidに関する追加情報
Introduction to (2S)-2-methoxypropanoic Acid (CAS No. 23953-00-6)
(2S)-2-methoxypropanoic acid, with the chemical formula C₄H₈O₃, is a chiral compound that has garnered significant attention in the field of pharmaceutical and biochemical research. Its CAS number, CAS No. 23953-00-6, uniquely identifies it in scientific literature and databases, facilitating its study and application in various synthetic and analytical processes. This compound, also known as (S)-2-methoxybutanoic acid, belongs to the class of β-hydroxy carboxylic acids and has demonstrated promising properties that make it a valuable intermediate in the synthesis of more complex molecules.
The stereochemistry of (2S)-2-methoxypropanoic acid is particularly noteworthy, as the (S)-configuration at the second carbon atom imparts unique reactivity and biological properties. This chirality is crucial in pharmaceutical applications, where enantiomeric purity can significantly influence the efficacy and safety of drug candidates. The synthesis of this compound often involves chiral resolution or asymmetric synthesis techniques, which are areas of active research to improve yield and purity.
Recent advancements in the field of biocatalysis have highlighted the utility of (2S)-2-methoxypropanoic acid as a substrate for enzyme-mediated reactions. For instance, researchers have explored its use in the production of chiral auxiliaries and ligands for asymmetric catalysis. The compound's ability to participate in stereoselective reactions makes it a valuable tool in developing novel synthetic pathways. Moreover, its structural features allow for modifications that can tailor its properties for specific applications, such as in the synthesis of active pharmaceutical ingredients (APIs).
In the realm of medicinal chemistry, (2S)-2-methoxypropanoic acid has been investigated for its potential role in drug discovery. Its structural motif is found in several bioactive molecules, suggesting that it could serve as a key building block for new therapeutic agents. Studies have shown that derivatives of this compound exhibit various biological activities, including anti-inflammatory and analgesic effects. The growing interest in natural product-inspired scaffolds has further fueled research into harnessing the potential of (2S)-2-methoxypropanoic acid and its analogs.
The analytical characterization of (2S)-2-methoxypropanoic acid is another critical aspect of its study. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and purity. These methods provide detailed insights into its molecular structure and conformation, which are essential for understanding its reactivity and biological behavior.
Industrial applications of (2S)-2-methoxypropanoic acid are also emerging, particularly in the production of specialty chemicals and fine intermediates. Its versatility as a building block allows for the synthesis of a wide range of compounds with tailored properties. For example, it can be used to produce esters, amides, and other derivatives that find use in fragrances, polymers, and coatings. The demand for sustainable and efficient synthetic routes has further driven innovation in the utilization of this compound.
The environmental impact of synthesizing and using (2S)-2-methoxypropanoic acid is another consideration that researchers are addressing. Green chemistry principles are being applied to develop more eco-friendly synthetic methods that minimize waste and reduce energy consumption. For instance, biocatalytic processes have been explored as an alternative to traditional chemical synthesis, offering a more sustainable approach to producing this compound.
Future directions in the research of (2S)-2-methoxypropanoic acid include exploring its role in drug delivery systems and nanotechnology applications. The compound's ability to form inclusion complexes with other molecules makes it a promising candidate for encapsulating therapeutic agents. Additionally, its chiral nature could be leveraged in developing novel nanomaterials with enhanced properties.
In conclusion, (2S)-2-methoxypropanoic acid (CAS No. 23953-00-6) is a versatile and intriguing compound with significant potential in pharmaceuticals, biocatalysis, and industrial chemistry. Its unique stereochemistry, coupled with its reactivity and biological activities, makes it a valuable asset in synthetic chemistry. As research continues to uncover new applications and synthetic strategies, the importance of this compound is expected to grow further.
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